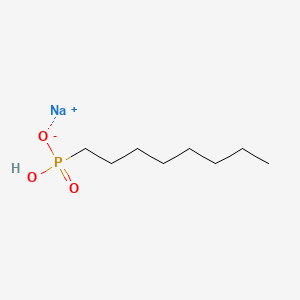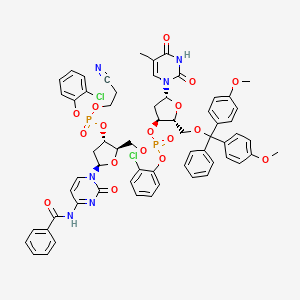
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a complex organic compound with a molecular formula of C13H8FN3S3 and a molecular weight of 321.416123 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane . The reaction conditions often require the use of solvents like xylene and catalysts such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(propylthio)-
Uniqueness
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific structural features and the presence of the phenylmethylthio group.
Propiedades
Número CAS |
135489-15-5 |
|---|---|
Fórmula molecular |
C13H9N3S3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-amino-3-benzylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(16-19-13(10)18-9)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2 |
Clave InChI |
NQLKNDYHBASHNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NSC3=C2C(=C(S3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)




![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)






